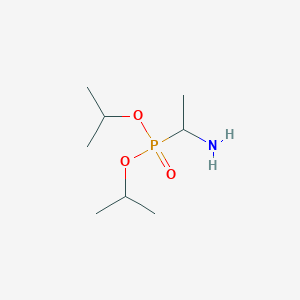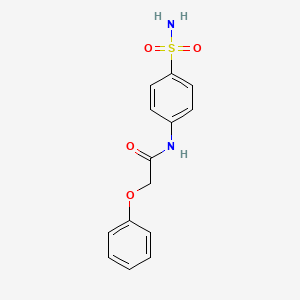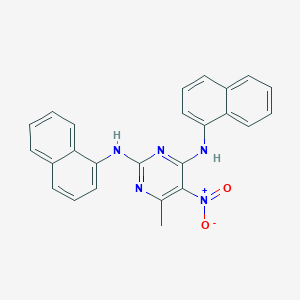
Dipropan-2-yl (1-aminoethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl (1-aminoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an aminoethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (1-aminoethyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate aminoethyl derivative. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives, which allows for efficient and selective transformations . The reaction conditions often include the use of alkyl halides in the presence of triethylamine under solvent-free microwave-assisted conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl (1-aminoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or sodium hypochlorite.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or amines.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphine oxides, and other organophosphorus compounds .
Applications De Recherche Scientifique
Dipropan-2-yl (1-aminoethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Industry: The compound is used in the production of agricultural chemicals and other industrial products.
Mécanisme D'action
The mechanism of action of dipropan-2-yl (1-aminoethyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that process phosphate substrates . This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dipropan-2-yl (1-aminoethyl)phosphonate include:
- Diisopropyl phosphite
- Diethyl phosphonate
- Methylphosphonic acid
Uniqueness
This compound is unique due to its specific combination of an aminoethyl group with a phosphonate moiety. This structure allows it to interact with biological targets in ways that other phosphonates may not, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H20NO3P |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
1-di(propan-2-yloxy)phosphorylethanamine |
InChI |
InChI=1S/C8H20NO3P/c1-6(2)11-13(10,8(5)9)12-7(3)4/h6-8H,9H2,1-5H3 |
Clé InChI |
GQXKFOOSIREUCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(C)N)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{hydroxy[bis(4-methoxyphenyl)]acetyl}-1-[1-(4-methoxyphenyl)ethyl]hydrazinecarboxylate](/img/structure/B11706997.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11706999.png)
![N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707005.png)
![2-(2,4-dichlorophenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B11707013.png)

![4-iodo-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11707017.png)
![3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B11707018.png)

![7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B11707051.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11707067.png)
![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11707069.png)
